BTO-1

Übersicht

Beschreibung

BTO-1 ist eine Verbindung, die als Polo-like-Kinase-Inhibitor bekannt ist. Polo-like-Kinasen sind eine Familie von Serin/Threonin-Proteinkinasen, die eine entscheidende Rolle bei verschiedenen zellulären Prozessen spielen, darunter Mitose, Zytokinese und die DNA-Schadensantwort. This compound wird häufig wegen seiner Wirksamkeit bei der Regulierung von Prozessen eingesetzt, die Phosphorylierung und Dephosphorylierung beinhalten .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung funktioneller Gruppen. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Synthese die Verwendung verschiedener Reagenzien und Katalysatoren beinhaltet, um die gewünschte chemische Struktur zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Kristallisation, Reinigung und Qualitätskontrolle umfassen, um die Industriestandards zu erfüllen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BTO-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BTO-1 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen von this compound zu modifizieren.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittel werden optimiert, um die gewünschten Produkte zu erhalten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Diese Produkte können verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen umfassen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: this compound wird als Forschungswerkzeug verwendet, um die Rolle von Polo-like-Kinasen in zellulären Prozessen zu untersuchen.

Biologie: this compound wird in der biologischen Forschung eingesetzt, um die Mechanismen der Zellteilung und der DNA-Schadensantwort zu untersuchen.

Medizin: this compound hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten, die mit abnormaler Zellteilung zusammenhängen, wie z. B. Krebs.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es Polo-like-Kinasen hemmt, die für verschiedene zelluläre Prozesse unerlässlich sind. Die Hemmung von Polo-like-Kinasen stört die Phosphorylierung und Dephosphorylierung von Zielproteinen, was zu Veränderungen in zellulären Prozessen wie Mitose und Zytokinese führt. This compound zielt speziell auf das aktive Zentrum von Polo-like-Kinasen ab und verhindert deren Wechselwirkung mit Substratproteinen .

Wissenschaftliche Forschungsanwendungen

BTO-1 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a research tool to study the role of Polo-like kinases in cellular processes.

Biology: this compound is employed in biological research to investigate the mechanisms of cell division and the DNA damage response.

Medicine: this compound has potential therapeutic applications in the treatment of diseases related to abnormal cell division, such as cancer.

Wirkmechanismus

BTO-1 exerts its effects by inhibiting Polo-like kinases, which are essential for various cellular processes. The inhibition of Polo-like kinases disrupts the phosphorylation and dephosphorylation of target proteins, leading to alterations in cellular processes such as mitosis and cytokinesis. This compound specifically targets the active site of Polo-like kinases, preventing their interaction with substrate proteins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

BI 2536: Ein weiterer Polo-like-Kinase-Inhibitor mit ähnlichen Wirkmechanismen.

GSK461364: Eine Verbindung, die Polo-like-Kinasen hemmt und potenzielle therapeutische Anwendungen bei der Krebsbehandlung hat.

Volasertib: Ein Polo-like-Kinase-Inhibitor, der in klinischen Studien zur Krebstherapie eingesetzt wird.

Einzigartigkeit von BTO-1

This compound ist einzigartig in seiner spezifischen Hemmung von Polo-like-Kinasen und seiner Wirksamkeit bei der Regulierung von Phosphorylierungs- und Dephosphorylierungsprozessen. Seine vielfältigen Auswirkungen auf zelluläre Mechanismen, wie z. B. die Bildung von monopolarer Spindeln und die Störung der Rekrutierung von Rho und Rho-GEF, unterstreichen seine besonderen Eigenschaften im Vergleich zu anderen ähnlichen Verbindungen .

Biologische Aktivität

BTO-1, also known as Polo-like Kinase Inhibitor II, is a small molecule compound identified by its CAS number 40647-02-7. It primarily functions as an inhibitor of polo-like kinase (Plk1), a critical enzyme involved in cell division and various cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different biological contexts, and potential applications in research and medicine.

This compound targets the ATP-binding pocket of Plk1, inhibiting its kinase activity. This inhibition disrupts several key processes in cell cycle regulation, particularly during mitosis. By preventing Plk1 from phosphorylating its substrates, this compound effectively halts the progression of the cell cycle in cancer cells, leading to apoptosis or senescence.

Antimicrobial Properties

Research has indicated that this compound and its derivatives exhibit antimicrobial properties. A study evaluated various alkyloxy benzene-1,2-diols derived from BTO, assessing their minimal inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/ml) against Bacillus subtilis | MIC (µg/ml) against Escherichia coli |

|---|---|---|

| 4C | 50-100* | >100 |

| 5C | 50-100 | >100 |

| 6C | 25-50 | >100 |

| 7C | 25-50 | >100 |

| 8C | 25-50 | >100 |

| BTO | >100 | 50-100 |

*Results found in 2 out of 3 repetitions .

The results show that while some derivatives have promising antimicrobial activity against Bacillus subtilis, BTO itself exhibits limited effectiveness against Escherichia coli, with MIC values higher than 100 µg/ml for most compounds tested.

Cancer Cell Studies

This compound has been extensively studied for its anticancer properties. In vitro studies demonstrated that this compound effectively inhibits the growth of various cancer cell lines by inducing apoptosis. For instance, research on colorectal cancer cells (HCT-116) showed that this compound significantly reduced cell viability compared to control groups.

Case Studies

Case Study: Colorectal Cancer Treatment

In a study examining the effects of magnetoelectric nanocomposites (MENCs) involving BTO, researchers found that these composites exhibited enhanced biocompatibility and anticancer efficacy. The MENCs demonstrated a protective effect due to the presence of a biocompatible BTO layer, which improved drug delivery and reduced cytotoxicity to normal cells .

Case Study: Antibacterial Applications

Another study focused on the synthesis of alkyloxy benzene derivatives from BTO for agricultural applications. The derivatives were tested for their ability to combat plant pathogens, indicating potential use as eco-friendly alternatives to conventional pesticides .

Eigenschaften

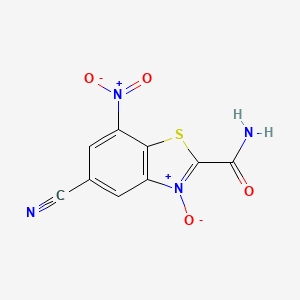

IUPAC Name |

5-cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N4O4S/c10-3-4-1-5-7(6(2-4)13(16)17)18-9(8(11)14)12(5)15/h1-2H,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRBAXZAJBBIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429520 | |

| Record name | 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40647-02-7 | |

| Record name | 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BTO-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.